Boc-nspe-oh dcha
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Overview
Description
Boc-nspe-oh dcha: , also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a standard building block used in peptide synthesis. This compound is particularly useful for introducing phenylalanine amino-acid residues by Boc solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-nspe-oh dcha involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by ultrasound irradiation for increased efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. The use of heterogeneous catalysts allows for efficient and continuous N-Boc protection of amines, which is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Boc-nspe-oh dcha primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Common Reagents and Conditions:
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide, trifluoroacetic acid.
Conditions: Room temperature for Boc protection; acidic conditions for Boc deprotection.
Major Products: The major product formed from the deprotection of this compound is the free amine, which can then be used in further peptide synthesis reactions .
Scientific Research Applications
Boc-nspe-oh dcha is widely used in the field of peptide synthesis. It serves as a protected form of phenylalanine, allowing for the sequential addition of amino acids to form peptides. This compound is crucial in the synthesis of complex peptides and proteins, which are essential for various applications in chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of Boc-nspe-oh dcha involves the protection of the amine group with the Boc group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Boc-N-Me-Tyr-OH . DCHA: Another Boc-protected amino acid used in peptide synthesis.
Boc-His(Boc)-OH . DCHA: A protected histidine derivative used in Boc solid-phase peptide synthesis.
Uniqueness: Boc-nspe-oh dcha is unique in its ability to introduce phenylalanine residues into peptides with high efficiency and selectivity. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-11(12-8-6-5-7-9-12)16(10-13(17)18)14(19)20-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUFQYIAHUPIS-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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